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Abstract

The Fries rearrangement is a fundamental organic transformation that converts phenolic esters
into hydroxyaryl ketones, which are crucial intermediates in the synthesis of pharmaceuticals,
agrochemicals, and other fine chemicals.[1][2] This application note provides a comprehensive
guide to the experimental procedures for synthesizing hydroxybenzophenones using this
powerful reaction. We will delve into the mechanistic underpinnings, explore the critical
parameters that govern regioselectivity, and offer detailed, step-by-step protocols for both the
classic Lewis acid-catalyzed method and the photo-Fries rearrangement. This document is
designed to equip researchers with the practical knowledge and theoretical understanding
necessary to successfully implement and optimize the Fries rearrangement in their synthetic
endeavors.

Introduction: The Strategic Importance of the Fries
Rearrangement

The synthesis of hydroxyaryl ketones, particularly hydroxybenzophenones, is of significant
interest in medicinal chemistry and materials science. These scaffolds are present in a variety
of biologically active molecules and functional materials. While Friedel-Crafts acylation of
phenols might seem like a direct route, it often leads to the formation of the phenolic ester as
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the major product rather than the desired hydroxyaryl ketone.[3][4] The Fries rearrangement
elegantly circumvents this issue by rearranging a pre-formed phenolic ester to the desired
ortho- and para-hydroxyaryl ketone products.[2][5]

The reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AICIs), or
Bregnsted acids.[6] It involves the migration of an acyl group from the phenolic oxygen to the
aromatic ring, yielding a mixture of ortho and para isomers.[7] The regioselectivity of this
transformation is highly dependent on reaction conditions, a feature that can be exploited to
favor the desired isomer.[6]

Mechanistic Insights: Controlling the Reaction
Pathway

A thorough understanding of the reaction mechanism is paramount for successful experimental
design and optimization. The Fries rearrangement is widely accepted to proceed through the
formation of an acylium ion intermediate.[8]

Lewis Acid Catalysis:

o Activation: The Lewis acid, typically in stoichiometric or excess amounts, coordinates to the
carbonyl oxygen of the ester. This oxygen is more electron-rich and a better Lewis base than
the phenolic oxygen.[7][9]

« Polarization and Rearrangement: This coordination polarizes the bond between the acyl
group and the phenolic oxygen. Subsequently, the Lewis acid rearranges to the phenolic
oxygen, leading to the formation of an acylium carbocation.[10]

» Electrophilic Aromatic Substitution: The generated acylium ion then acts as an electrophile
and attacks the electron-rich aromatic ring at the ortho and para positions in a classic
electrophilic aromatic substitution (EAS).[2][3]

» Hydrolysis: The final products are liberated upon hydrolytic workup.[6]

The reaction can proceed through both intermolecular and intramolecular pathways, and the
exact mechanism can be influenced by the solvent and substrate.[2]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


http://www.lscollege.ac.in/sites/default/files/e-content/Fries_rearrangement_0.pdf
https://www.sigmaaldrich.com/KR/ko/technical-documents/technical-article/chemistry-and-synthesis/organic-reaction-toolbox/fries-rearrangement
https://pharmdguru.com/37-fries-rearrangement/
https://en.wikipedia.org/wiki/Fries_rearrangement
https://www.organic-chemistry.org/namedreactions/fries-rearrangement.shtm
https://byjus.com/chemistry/fries-rearrangement/
https://www.organic-chemistry.org/namedreactions/fries-rearrangement.shtm
https://m.youtube.com/watch?v=V_HT0pKQNV0
https://byjus.com/chemistry/fries-rearrangement/
https://www.chemeurope.com/en/encyclopedia/Fries_rearrangement.html
https://www.vedantu.com/chemistry/fries-rearrangement-reaction
https://pharmdguru.com/37-fries-rearrangement/
http://www.lscollege.ac.in/sites/default/files/e-content/Fries_rearrangement_0.pdf
https://www.organic-chemistry.org/namedreactions/fries-rearrangement.shtm
https://pharmdguru.com/37-fries-rearrangement/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Visualizing the Mechanism

Electrophilic Aromatic Substitution Product Formation

Activation & Rearrangement Hydrolysis L [ ortho-Hydroxy-
. . [ Ortho Attack benzophenone
Aryl Ester |—*Lewis Acid (e.g., AICI) _ (L ewis Acid Coordination) _Rearrangement -Acylium lon\+— |
i -|_EAS
to Carbonyl Oxygen Formation +EAS |
Para Attack Hydrolysis [ ( para-Hydroxy-
benzophenone

Click to download full resolution via product page

Caption: Lewis Acid-Catalyzed Fries Rearrangement Mechanism.

Key Experimental Parameters and Their Influence

The outcome of the Fries rearrangement is highly sensitive to several experimental variables.
Careful control of these parameters is essential for achieving high yields and the desired
regioselectivity.

Temperature: The Kinetic vs. Thermodynamic Dilemma

Temperature is arguably the most critical factor influencing the ortho/para product ratio.[2]

e Low Temperatures (< 60°C): Favor the formation of the para product. This is generally
considered to be the kinetically controlled product.[2][5]

e High Temperatures (> 160°C): Favor the formation of the ortho product. The ortho isomer
can form a more stable bidentate complex with the aluminum catalyst, making it the
thermodynamically favored product at higher temperatures.[2][5]

Choice of Catalyst: Beyond Aluminum Chloride

While anhydrous aluminum chloride is the traditional and often highly effective catalyst, its
corrosive nature and violent reaction with water have prompted the exploration of alternatives.
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[6][11]

o Other Lewis Acids: Boron trifluoride (BF3), titanium tetrachloride (TiCls), and tin(1V) chloride
(SnCla) can also be used.[4][6]

e Bragnsted Acids: Strong acids like hydrofluoric acid (HF) and methanesulfonic acid (MSA) are
viable catalysts.[6] MSA, in particular, has been shown to provide excellent para-selectivity.
[12]

o Heterogeneous Catalysts: Zeolites have been investigated to create more environmentally
benign processes, though they can be prone to deactivation.[6]

Solvent Effects on Regioselectivity

The choice of solvent plays a crucial role in the reaction’s efficiency and selectivity.
» Non-polar Solvents: Tend to favor the formation of the ortho product.[3]

e Polar Solvents: An increase in solvent polarity generally leads to a higher proportion of the
para product.[5]

o Common Solvents: Nitrobenzene, chlorobenzene, and carbon disulfide are frequently used.
[12] However, the toxicity and difficulty in removing solvents like nitrobenzene are significant
considerations.[12] Solvent-free conditions are sometimes possible.[12]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxybenzophenone and 4-
Hydroxybenzophenone from Phenyl Benzoate using
AICIs

This protocol provides a general procedure for the Lewis acid-catalyzed Fries rearrangement.
Materials:
e Phenyl benzoate

e Anhydrous aluminum chloride (AICI3)
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Anhydrous solvent (e.g., nitrobenzene or chlorobenzene)

Hydrochloric acid (HCI), concentrated

Crushed ice

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Anhydrous sodium sulfate (Na2S0O4) or magnesium sulfate (MgSOa)
Safety Precautions:

e Anhydrous aluminum chloride reacts violently and exothermically with water and moisture,
releasing toxic hydrogen chloride gas.[13][14] All manipulations should be carried out in a
well-ventilated fume hood, and all glassware must be thoroughly flame-dried.[15]

o Wear appropriate personal protective equipment (PPE), including safety goggles, a face
shield, and acid-resistant gloves.[13][16]

e The quenching step is highly exothermic and should be performed slowly and with caution.
Procedure:

o Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and a nitrogen inlet, dissolve phenyl benzoate (1 equivalent) in a
suitable anhydrous solvent.[1]

o Catalyst Addition: Cool the reaction mixture to 0-5°C using an ice bath. Add anhydrous
aluminum chloride (1.1 to 2.5 equivalents) portion-wise, ensuring the internal temperature
does not exceed 10°C.[1]

» Reaction: Heat the reaction mixture to the desired temperature. For predominantly para
product, maintain a lower temperature (e.g., room temperature to 60°C). For the ortho
product, higher temperatures (e.g., >160°C) are required.[2] Stir for the appropriate time
(typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

[1]
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o Work-up and Quenching: Upon completion, cool the reaction mixture to room temperature. In
a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric
acid. Slowly and carefully pour the reaction mixture into the ice/HCI mixture with vigorous
stirring.[1]

o Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer
with an appropriate organic solvent (e.g., diethyl ether, 3 x 50 mL).

e Washing and Drying: Combine the organic extracts and wash successively with water,
saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous
sodium sulfate or magnesium sulfate.

 Purification: Filter off the drying agent and remove the solvent under reduced pressure. The
resulting crude product, a mixture of ortho- and para-hydroxybenzophenone, can be purified
by column chromatography or recrystallization.[1] The ortho isomer is often more volatile and
can sometimes be separated by steam distillation due to intramolecular hydrogen bonding.

[2]

Visualizing the Experimental Workflow
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Caption: General workflow for a Lewis acid-catalyzed Fries rearrangement.
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Protocol 2: Photo-Fries Rearrangement

This method offers a catalyst-free alternative, proceeding through a radical mechanism. While
often resulting in lower yields, it can be advantageous for substrates sensitive to strong acids.
[51[10]

Materials:

e Phenolic ester (e.g., phenyl benzoate)

o UV-transparent solvent (e.g., cyclohexane, benzene)

e Photochemical reactor with a UV lamp (e.g., mercury vapor lamp)
Procedure:

e Solution Preparation: Prepare a dilute solution of the phenolic ester in a UV-transparent
solvent.

e Photolysis: Place the solution in the photochemical reactor and irradiate with UV light. The
reaction progress should be monitored by TLC or GC.[17]

o Work-up: Once the starting material is consumed or the reaction reaches a plateau, remove
the solvent under reduced pressure.

« Purification: Purify the resulting mixture of ortho and para isomers and phenol by column
chromatography.

Data Summary and Interpretation

The following table summarizes typical reaction conditions and their impact on product
distribution, providing a valuable reference for experimental design.
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Data synthesized from multiple sources to illustrate trends.

Limitations and Considerations

Despite its utility, the Fries rearrangement has some limitations:

o Substrate Scope: The reaction is generally limited to esters with stable acyl groups that can

withstand the harsh reaction conditions.[5][9]
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» Steric Hindrance: Heavily substituted aromatic rings or bulky acyl groups can lead to lower
yields.[3][5]

o Deactivating Groups: The presence of meta-directing or deactivating groups on the aromatic
ring can adversely affect the reaction, as expected for an electrophilic aromatic substitution.

[5117]

Conclusion

The Fries rearrangement is an indispensable tool for the synthesis of hydroxybenzophenones
and other hydroxyaryl ketones. By carefully controlling key parameters such as temperature,
catalyst, and solvent, researchers can effectively manage the reaction's yield and
regioselectivity. The protocols and data presented in this application note provide a solid
foundation for the successful implementation of this reaction in a research and development
setting. While traditional Lewis acids like AICIs remain highly effective, the exploration of milder
and more environmentally friendly catalysts continues to expand the scope and applicability of
this classic transformation.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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